molecular formula C24H26N6O3S B2808741 N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-23-2

N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2808741
CAS-Nummer: 1021119-23-2
Molekulargewicht: 478.57
InChI-Schlüssel: IGCXWOMJSPJOQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications . Key structural elements include:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety that enhances solubility and may participate in polar interactions.
  • N-(3-(1H-Imidazol-1-yl)propyl) side chain: Introduces hydrogen-bonding capability via the imidazole nitrogen atoms.
  • 3-Methyl and 6-phenyl substituents: Hydrophobic groups likely influencing lipophilicity and receptor affinity.

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-imidazol-1-ylpropyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-17-22-20(24(31)26-9-5-11-29-12-10-25-16-29)14-21(18-6-3-2-4-7-18)27-23(22)30(28-17)19-8-13-34(32,33)15-19/h2-4,6-7,10,12,14,16,19H,5,8-9,11,13,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXWOMJSPJOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCN4C=CN=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Pyrazolo[3,4-b]pyridine Cores

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents :
    • 1-Ethyl and 3-methyl groups on the pyrazole ring.
    • 3,6-Dimethyl and 1-phenyl groups on the pyrazolo[3,4-b]pyridine core.
  • Molecular Weight : 374.4 g/mol (vs. ~502.6 g/mol for the target compound).
  • Key Differences :
    • Lacks the imidazole-propyl side chain and tetrahydrothiophene dioxide group.
    • Smaller molecular weight suggests higher membrane permeability but reduced solubility.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Core : Fused pyrazole-triazole-pyrimidine system (vs. pyrazolo-pyridine).
  • Substituents : Varied hydrazine and aryl groups.
  • Isomerization behavior (e.g., derivatives 6–9 in ) introduces dynamic structural variability absent in the target compound.

Benzimidazole-Based Analogs

2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp)
  • Core : Benzimidazole (vs. pyrazolo-pyridine).
  • Substituents :
    • 3-Oxo-3-phenylpropyl-pyrrolidine side chain.
    • Carboxamide group at position 3.
  • Molecular Weight : 363.18 g/mol.
  • Key Differences :
    • Benzimidazole cores exhibit distinct electronic properties and binding modes compared to pyrazolo-pyridines.
    • Lower molecular weight and absence of sulfone groups may limit solubility.
2-(1-(3-Oxo-3-(Phenylamino)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cb)
  • Core: Benzimidazole with a phenylamino-substituted side chain.
  • Molecular Weight : 378.19 g/mol.
  • Structural flexibility from the pyrrolidine moiety contrasts with the rigid pyrazolo-pyridine core.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Pyrazolo[3,4-b]pyridine ~502.6 Imidazole-propyl, tetrahydrothiophene dioxide, 3-methyl, 6-phenyl High solubility (sulfone), hydrogen-bonding capacity (imidazole)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 374.4 Ethyl, methyl, phenyl Compact structure, higher lipophilicity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazole-triazole-pyrimidine ~300–400 Hydrazine, aryl groups Isomerization-prone, triazole-enhanced binding
5cp (Benzimidazole analog) Benzimidazole 363.18 3-Oxo-3-phenylpropyl-pyrrolidine, carboxamide Flexible side chain, moderate solubility
5cb (Benzimidazole analog) Benzimidazole 378.19 Phenylamino-propyl-pyrrolidine, carboxamide Enhanced π-stacking potential

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key parameters include:

  • Temperature control : Maintain 35–50°C during imidazole coupling to minimize side reactions (e.g., imidazole ring decomposition) .
  • pH modulation : Use buffered conditions (pH 7–8) for amide bond formation to enhance reaction efficiency .
  • Purification : Employ gradient elution (e.g., 0–100% ethyl acetate/hexane) via flash chromatography to isolate the target compound .

Q. What chromatographic techniques are effective for purifying intermediates during synthesis?

  • Methodology :

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities .
  • Size-exclusion chromatography : Effective for separating high-molecular-weight byproducts (e.g., dimers) when synthesizing imidazole-containing derivatives .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Kinase inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to evaluate inhibition of kinases (e.g., JAK2, EGFR) due to the compound’s pyrazolo[3,4-b]pyridine core .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Substituent modification : Systematically replace the tetrahydrothiophene-1,1-dioxide group with sulfone or sulfonamide analogs to assess steric/electronic effects on binding .
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the imidazole-propyl chain .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

  • Methodology :

  • Co-crystallization : Co-crystallize with human serum albumin (HSA) to stabilize hydrophobic regions of the molecule .
  • Cryo-protectants : Use glycerol (20–30% v/v) in crystallization buffers to prevent ice formation during data collection .

Q. How can contradictory data from biological assays (e.g., IC50 variability) be resolved?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition using both FP and radiometric assays (e.g., ³³P-ATP incorporation) to rule out fluorescence interference .
  • Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .

Q. What computational approaches predict metabolic stability of the tetrahydrothiophene-dioxide moiety?

  • Methodology :

  • In silico metabolism : Use GLORY or SyGMa to simulate Phase I oxidation pathways, focusing on sulfur oxidation .
  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify metabolites via LC-MS/MS .

Q. How can advanced NMR techniques resolve overlapping signals in structural characterization?

  • Methodology :

  • ¹H-¹³C HSQC : Assign proton-carbon correlations to distinguish methyl groups (δ 2.15–2.23 ppm) from aromatic protons (δ 7.44–8.63 ppm) .
  • Selective NOE experiments : Identify spatial proximity between the imidazole and pyridine rings to confirm intramolecular interactions .

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